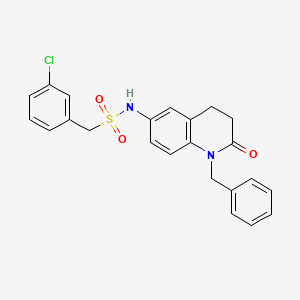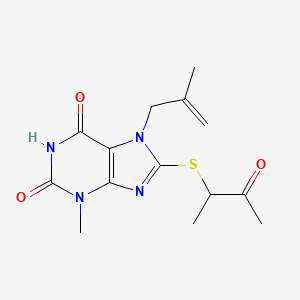![molecular formula C11H12ClNO2 B2463353 Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate CAS No. 1697351-29-3](/img/structure/B2463353.png)
Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 1697351-29-3 . It has a molecular weight of 225.67 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for the compound is “methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate” and its InChI Code is "1S/C11H12ClNO2/c1-15-10(14)11(6-7-11)13-9-4-2-8(12)3-5-9/h2-5,13H,6-7H2,1H3" . This provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
1. Anticonvulsant Properties
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, a closely related compound to Methyl 1-[(4-chlorophenyl)amino]cyclopropane-1-carboxylate, has been investigated for its anticonvulsant properties. The structural analysis of these compounds revealed significant insights into their hydrogen bonding patterns, which might contribute to their biological activity (Kubicki, Bassyouni, & Codding, 2000).
2. Ethylene Biosynthesis in Plants
Research on compounds structurally similar to this compound has revealed their role in the biosynthesis of ethylene in plants. Studies have identified significant metabolites like 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves, highlighting the compound's role in plant physiology (Hoffman, Yang, & McKeon, 1982).
3. Use in Synthesis of Deuterium-Labeled Compounds
Deuterium-labeled derivatives of 1-aminocyclopropane-1-carboxylic acid, which have a similar structure to this compound, have been synthesized for use in studying the biosynthesis of ethylene in plants. These compounds are also valuable for NMR studies of similar derivatives (Ramalingam, Kalvin, & Woodard, 1984).
4. Biological Activities of Derivatives
A study on the synthesis and biological activity of pyrethroids containing a cyclopropane carboxyl phosphorate structure, closely related to this compound, demonstrated considerable acaricidal activities. This suggests potential applications in pest control and agrochemical development (Sheng, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 1-(4-chloroanilino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)11(6-7-11)13-9-4-2-8(12)3-5-9/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBDBPBZSHZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)


![2-[6-(Aminomethyl)pyridin-2-yl]isothiazolidine 1,1-dioxide dihydrochloride](/img/structure/B2463278.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463281.png)
![2-[But-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2463282.png)

![N,6-dimethyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2463285.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)
